molecular formula C19H20Cl2N2O2S B296335 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide

Cat. No. B296335
M. Wt: 411.3 g/mol
InChI Key: BXHHAVCQBUMWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide, also known as DASAMINE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 438.33 g/mol.

Mechanism of Action

The mechanism of action of 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also work by inhibiting the activity of enzymes involved in the development of cancer.
Biochemical and Physiological Effects:
2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide in lab experiments is its potential to produce reliable and consistent results. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide involves the reaction of 2,6-dichlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting product with isopropylamine and benzoyl chloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)-N-isopropylbenzamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2-[[2-[(2,6-dichlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H20Cl2N2O2S/c1-12(2)22-19(25)13-6-3-4-9-17(13)23-18(24)11-26-10-14-15(20)7-5-8-16(14)21/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

BXHHAVCQBUMWKR-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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